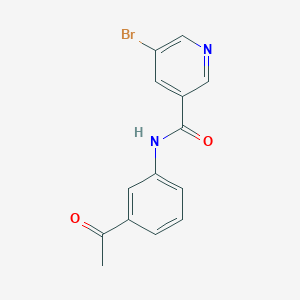

![molecular formula C17H15FN2O B5518366 1-[(4-fluorophenyl)acetyl]-5,6-dimethyl-1H-benzimidazole](/img/structure/B5518366.png)

1-[(4-fluorophenyl)acetyl]-5,6-dimethyl-1H-benzimidazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of benzimidazole derivatives often involves condensation reactions, starting from various precursors like o-phenylenediamine or its substituted versions with carboxylic acids or their derivatives. Techniques such as microwave-assisted synthesis have also been employed to improve the efficiency of the synthesis process for benzimidazole compounds, indicating the versatility and adaptability of methods for synthesizing complex organic structures (Menteşe et al., 2015).

Molecular Structure Analysis

Crystallographic studies and spectroscopic methods like NMR, IR, and mass spectrometry play a crucial role in elucidating the molecular structure of benzimidazole derivatives. For example, 1-(4-fluorobenzyl)-2-(4-cyanophenyl)-1H-benzimidazole-5-carbonitrile was characterized using these techniques, confirming the structure through X-ray crystallography, which revealed details such as intramolecular hydrogen bonding (Özbey et al., 2004).

Chemical Reactions and Properties

Benzimidazole derivatives engage in various chemical reactions, showcasing their reactivity and functional versatility. Their interaction with DNA, for example, has been studied using spectroscopic techniques, indicating the potential for pharmaceutical applications (Tang et al., 2005).

Wissenschaftliche Forschungsanwendungen

Fluorescence and Solvatochromism

Benzimidazole derivatives, including those similar to 1-[(4-fluorophenyl)acetyl]-5,6-dimethyl-1H-benzimidazole, exhibit native fluorescence. This fluorescence often depends on the substituents on the benzimidazole ring and varies with the solvent used. Studies on similar compounds have shown changes in fluorescence emission with different solvents and pH levels. The solvatochromic effects of benzimidazole derivatives have been described in various solvents, demonstrating their potential use in fluorescence-based applications (Verdasco et al., 1995).

Spectroscopic Properties

Halogen-substituted benzimidazole derivatives, including fluorine-substituted ones, display unique spectroscopic properties. These properties are influenced by the electronic effects of the halogen groups and the deformations of certain molecular groups, which can lead to shifts in electronic absorption and fluorescence emission maxima. This has implications for designing fluorophores with tunable fluorescence properties (Misawa et al., 2019).

Cholinesterase Inhibitors

Benzimidazole derivatives have been synthesized and characterized for their potential as cholinesterase inhibitors, which are relevant in the treatment of conditions like Alzheimer’s disease. The structure-activity relationship of these compounds, including those with fluorine substitutions, suggests their relevance in medicinal chemistry for designing cholinesterase inhibiting drugs (Yoon et al., 2013).

Antibacterial and Anti-inflammatory Properties

Fluorinated benzimidazole derivatives have been synthesized and screened for antibacterial and anti-inflammatory activities. Such compounds show promising results against various bacterial strains and demonstrate significant anti-inflammatory properties. This research contributes to the development of new antibacterial and anti-inflammatory agents (Binoy et al., 2021).

Antihistaminic Activity

Certain benzimidazole derivatives have been synthesized and evaluated for their antihistaminic potential. These compounds, developed through specific chemical processes, show promise as therapeutic agents in allergic diseases due to their low toxicity and effective antihistaminic properties (Gadhave et al., 2012).

DNA Interaction and Medicinal Relevance

Benzimidazole derivatives, including fluorine-containing ones, are known for interacting with DNA and interfering with DNA-associated processes. This makes them candidates for developing drugs targeting DNA, with potential applications in treating various diseases, including cancer (Bhattacharya & Chaudhuri, 2008).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-(5,6-dimethylbenzimidazol-1-yl)-2-(4-fluorophenyl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15FN2O/c1-11-7-15-16(8-12(11)2)20(10-19-15)17(21)9-13-3-5-14(18)6-4-13/h3-8,10H,9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWQSISNMDPUGAV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)N(C=N2)C(=O)CC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15FN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-[1-(3,4-dimethylphenyl)ethylidene]benzenesulfonohydrazide](/img/structure/B5518297.png)

![N-ethyl-2-imino-10-methyl-5-oxo-1-propyl-1,5-dihydro-2H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B5518312.png)

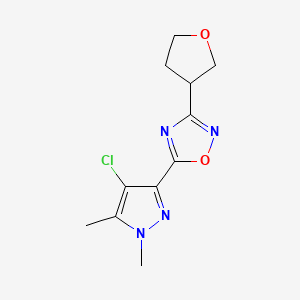

![6-phenyl-3-(1H-pyrrol-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5518317.png)

![1-({[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]thio}acetyl)piperidine](/img/structure/B5518331.png)

![ethyl 4-[(2-hydroxyethyl)amino]-3-quinolinecarboxylate](/img/structure/B5518341.png)

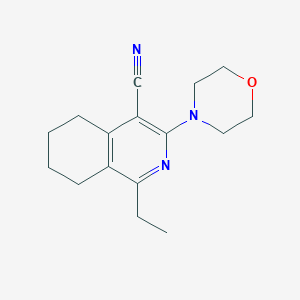

![ethyl 4-{[6-methyl-2-(4-morpholinyl)-4-pyrimidinyl]amino}benzoate](/img/structure/B5518351.png)

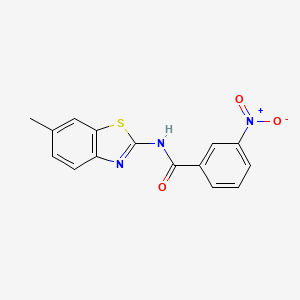

![N-[1-(3-isoxazolyl)ethyl]-N-methyl-1-benzothiophene-5-carboxamide](/img/structure/B5518353.png)

![1-(2-{4-[(2-fluorobenzyl)oxy]phenyl}-1-hydroxy-4-methyl-1H-imidazol-5-yl)ethanone](/img/structure/B5518368.png)

![methyl 4-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}benzoate](/img/structure/B5518392.png)

![3-(1H-benzimidazol-1-yl)-N-[rel-(3R,4R)-3-hydroxy-4-piperidinyl]propanamide dihydrochloride](/img/structure/B5518399.png)